molecular formula C18H19N3O3S B15005071 N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide

N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide

Cat. No.: B15005071
M. Wt: 357.4 g/mol
InChI Key: FZBSMOCEPVNXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanomethyl group, a sulfamoyl group, and an acetamide group, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under controlled conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide reagent, often under acidic or basic conditions to facilitate the formation of the sulfamoyl group.

    Attachment of the acetamide group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-{[4-(cyanomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide can be compared with other similar compounds, such as:

    N-[2-(4-{[4-(methyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: This compound has a methyl group instead of a cyanomethyl group, which may result in different chemical and biological properties.

    N-[2-(4-{[4-(hydroxymethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: The presence of a hydroxymethyl group may enhance the compound’s solubility and reactivity.

    N-[2-(4-{[4-(aminomethyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide: The aminomethyl group may confer different biological activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-[4-[[4-(cyanomethyl)phenyl]sulfamoyl]phenyl]ethyl]acetamide

InChI

InChI=1S/C18H19N3O3S/c1-14(22)20-13-11-16-4-8-18(9-5-16)25(23,24)21-17-6-2-15(3-7-17)10-12-19/h2-9,21H,10-11,13H2,1H3,(H,20,22)

InChI Key

FZBSMOCEPVNXAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.